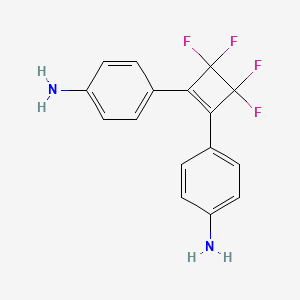
4,4'-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)dianiline is a fluorinated organic compound with the molecular formula C14H10F4N2. This compound is characterized by the presence of a cyclobutene ring substituted with four fluorine atoms and two aniline groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)dianiline typically involves the cycloaddition reaction of tetrafluoroethylene with aniline derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the cyclobutene ring. The reaction conditions include:
Temperature: The reaction is usually conducted at elevated temperatures to ensure the proper formation of the cyclobutene ring.
Catalyst: Catalysts such as palladium or nickel complexes are commonly used to enhance the reaction rate and yield.
Solvent: Solvents like dichloromethane or toluene are often employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)dianiline involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, improving efficiency and scalability.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
4,4’-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms on the cyclobutene ring can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.
Substitution Reagents: Nucleophiles like amines or thiols can be used to substitute the fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Quinone Derivatives: Formed through oxidation reactions.
Amine Derivatives: Produced via reduction reactions.
Substituted Cyclobutene Derivatives: Resulting from substitution reactions.
科学的研究の応用
4,4’-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)dianiline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4,4’-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)dianiline involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their catalytic activity, making it useful in biochemical studies.
Modulate Protein-Protein Interactions: The compound can interfere with protein-protein interactions, affecting various cellular processes.
Alter Membrane Properties: Due to its fluorinated structure, it can integrate into lipid membranes, altering their properties and affecting cellular functions.
類似化合物との比較
Similar Compounds
4,4’-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)dibenzene: A similar compound with benzene rings instead of aniline groups.
4,4’-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)diamine: A compound with amine groups instead of aniline groups.
Uniqueness
4,4’-(3,3,4,4-Tetrafluorocyclobut-1-ene-1,2-diyl)dianiline is unique due to its combination of fluorinated cyclobutene and aniline groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals.
特性
CAS番号 |
169381-04-8 |
|---|---|
分子式 |
C16H12F4N2 |
分子量 |
308.27 g/mol |
IUPAC名 |
4-[2-(4-aminophenyl)-3,3,4,4-tetrafluorocyclobuten-1-yl]aniline |
InChI |
InChI=1S/C16H12F4N2/c17-15(18)13(9-1-5-11(21)6-2-9)14(16(15,19)20)10-3-7-12(22)8-4-10/h1-8H,21-22H2 |
InChIキー |
UBWPKRPDAHTMGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C(C2(F)F)(F)F)C3=CC=C(C=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


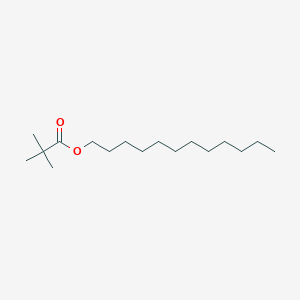
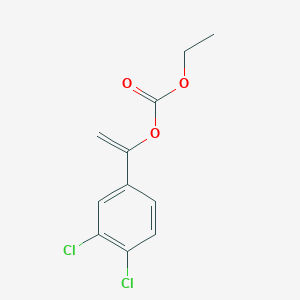

![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)
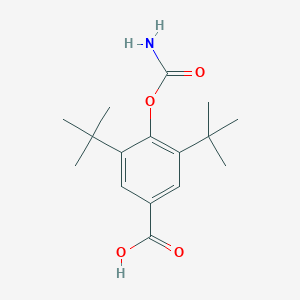
![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)

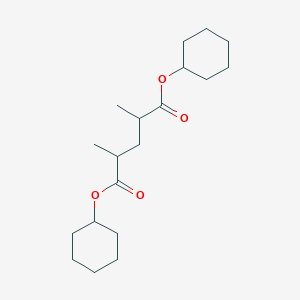
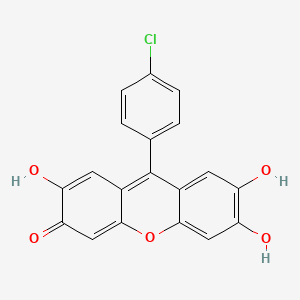

![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
